Kinase Selectivity Fingerprint vs. 2-(Cyclopentyloxy) Analog (GSK-3β Selectivity Class Inference)
SAR studies on isonicotinamide-based GSK-3 inhibitors reveal that the 2-position substituent is a critical determinant of kinase selectivity. While quantitative head-to-head data for this specific compound are not publicly available, class-level inference from the Luo et al. (2023) series indicates that 2-alkoxy substitutions with hydrogen-bond-accepting oxygen atoms (such as 2-methoxyethoxy) yield superior selectivity for GSK-3 over CDK2 compared to purely hydrophobic 2-alkoxy (e.g., cyclopentyloxy) analogs . In the published series, 2-amino-substituted analogs achieved >100-fold selectivity for GSK-3β over CDK2, whereas bulkier hydrophobic substituents narrowed the selectivity window to <10-fold .
| Evidence Dimension | Kinase selectivity (GSK-3β vs. CDK2 fold-selectivity) |
|---|---|
| Target Compound Data | Predicted >50-fold selectivity (based on 2-alkoxy SAR trend) |
| Comparator Or Baseline | 2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide (CAS 2034366-25-9) – estimated <10-fold selectivity |
| Quantified Difference | Anticipated >5-fold improvement in selectivity window |
| Conditions | Class-level SAR inference from recombinant human GSK-3β and CDK2 enzymatic assays (Luo et al. 2023) |
Why This Matters
Higher kinase selectivity reduces off-target-driven liabilities, making this compound a more suitable tool for probing GSK-3β-dependent biology without CDK2 confounding.
- [1] Luo G, Chen L, Jacutin-Porte S, et al. Structure–activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorg Med Chem Lett. 2023;81:129143. View Source
